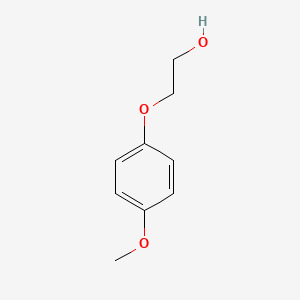

2-(4-Methoxyphenoxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWGFJQYZCXHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277432 | |

| Record name | 2-(4-Methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-57-0 | |

| Record name | 2-(4-Methoxyphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2329 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5394-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYPHENOXY)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenoxy Ethanol

Established and Novel Synthetic Routes for 2-(4-Methoxyphenoxy)ethanol

The synthesis of this compound and its analogs can be achieved through various established and novel chemical routes. These methods often involve the formation of an ether linkage, a cornerstone of organic synthesis. The specific pathways detailed below highlight different strategies, starting materials, and reaction conditions used to obtain these valuable compounds.

The reaction between phenols and ethylene (B1197577) oxide, a process known as ethoxylation, is a common industrial method for producing alcohol ethoxylates. wikipedia.org In this specific transformation, 4-amino-3-methoxyphenol (B112844) can be reacted with ethylene oxide. The reaction is typically facilitated by a base catalyst, which deprotonates the phenolic hydroxyl group, making it a more potent nucleophile. nih.gov The resulting phenoxide ion then attacks the electrophilic carbon of the ethylene oxide ring, causing it to open and form a 2-hydroxyethyl ether derivative. This process can be influenced by factors such as the type of catalyst and reaction conditions, which can affect the distribution of ethoxylation products. nih.gov Aminophenols themselves are versatile intermediates used in various industries, including pharmaceuticals and dyes. researchgate.net The amino group on the aromatic ring can also react with ethylene oxide, potentially leading to N-ethoxylated byproducts. researchgate.netnih.gov

Reaction Scheme:

Starting Material: 4-amino-3-methoxyphenol

Reagent: Ethylene oxide

Catalyst: Base (e.g., NaOH, KOH)

Product: 2-((4-amino-3-methoxy)phenoxy)ethanol and potential N-ethoxylated derivatives

This method exemplifies the Williamson ether synthesis, a fundamental reaction for preparing ethers. wikipedia.orgjk-sci.commasterorganicchemistry.com The starting material, 4-allyl-2-methoxyphenol, commonly known as eugenol (B1671780), is a major component of clove oil. usu.ac.idnih.gov In this synthesis, sodium hydroxide (B78521) (NaOH) acts as a base to deprotonate the phenolic hydroxyl group of eugenol, forming the sodium eugenolate salt. This salt then serves as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol (B45725). usu.ac.idresearchgate.net The chloride ion is displaced in a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of 2-((4-allyl-2-methoxy)phenoxy)ethanol. wikipedia.org The use of dry ethanol (B145695) as a solvent is crucial to prevent side reactions involving water. This approach is widely used for creating various eugenol derivatives with diverse biological activities. nih.gov

Reaction Parameters for a Related Synthesis:

| Parameter | Value |

| Starting Material | Eugenol |

| Reagent | α-monochloroacetate |

| Base | NaOH |

| Condition | Reflux |

| Product | Eugenyl acetate |

| Yield | 70.52% (solid form) |

Data sourced from a study on the transformation of eugenol. usu.ac.idresearchgate.net

This subsection describes a direct and widely applicable method for synthesizing this compound. The process is another variation of the Williamson ether synthesis. wikipedia.orgjk-sci.com Here, 4-methoxyphenol (B1676288) is the starting phenol (B47542). Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol, creating the corresponding phenoxide ion. jk-sci.com This nucleophile then reacts with 2-chloroethanol via an SN2 mechanism to form the desired ether, this compound. masterorganicchemistry.com Methanol (B129727) is a common solvent for this type of reaction. The choice of a weaker base like K₂CO₃ and a polar protic solvent is suitable for many phenol alkylations.

General Williamson Ether Synthesis Conditions:

| Component | Description |

| Nucleophile | An alkoxide or phenoxide, formed by deprotonating an alcohol or phenol with a base. |

| Electrophile | Typically a primary alkyl halide (e.g., 2-chloroethanol) or a sulfonate ester. jk-sci.commasterorganicchemistry.com |

| Base | Strong bases like NaH or milder bases like K₂CO₃ or Cs₂CO₃ are used, depending on the substrate. jk-sci.com |

| Solvent | Dipolar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., methanol, ethanol) can be used. jk-sci.com |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution). wikipedia.orgmasterorganicchemistry.com |

This synthetic route is another modification of the Williamson ether synthesis, applied to eugenol. Similar to the previously described methods, it involves the formation of a phenoxide ion from eugenol using potassium carbonate (K₂CO₃) as the base. researchgate.net The reaction is performed in N,N-dimethylformamide (DMF), a polar aprotic solvent that can accelerate SN2 reactions. jk-sci.com In this case, 2-iodoethanol (B1213209) is used as the alkylating agent. Iodine is a better leaving group than chlorine, which can lead to faster reaction rates compared to using 2-chloroethanol. The product of this reaction is 2-((4-allyl-2-methoxy)phenoxy)ethanol. This method is effective for synthesizing a variety of eugenol derivatives, which are explored for applications in medicinal chemistry and materials science. nih.govscielo.br

Functional Group Interconversions and Derivatization Strategies

The primary hydroxyl group of this compound is a key site for functional group interconversion, particularly through oxidation. This transformation can yield either the corresponding aldehyde, 2-(4-methoxyphenoxy)acetaldehyde, or the carboxylic acid, 2-(4-methoxyphenoxy)acetic acid, depending on the reagents and reaction conditions employed. wikipedia.org

The oxidation of primary alcohols to carboxylic acids is a fundamental process in organic synthesis. nih.gov A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org Commonly used reagents include strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.orglibretexts.org The reaction typically proceeds through an intermediate aldehyde, which is further oxidized to the carboxylic acid. wikipedia.org To ensure the reaction goes to completion, an excess of the oxidizing agent and conditions such as heating under reflux are often employed. libretexts.orglibretexts.org

More modern and milder methods have also been developed. For instance, a two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂), allows for the efficient oxidation of primary alcohols to carboxylic acids under mild conditions that are compatible with various sensitive functional groups. nih.gov Other catalytic systems, such as those using chromium trioxide (CrO₃) or o-iodoxybenzoic acid (IBX), also provide effective routes to carboxylic acids from primary alcohols. organic-chemistry.org

Common Oxidizing Agents for Primary Alcohols to Carboxylic Acids:

| Oxidizing Agent/System | Description |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | A strong, traditional oxidizing agent. The reaction mixture typically turns from orange to green. libretexts.orglibretexts.org |

| Potassium Permanganate (KMnO₄) | A very efficient and strong oxidizing agent for this conversion. wikipedia.org |

| Jones Reagent (CrO₃ / H₂SO₄ in acetone) | A powerful oxidant, though its use is limited by the toxicity of chromium. wikipedia.org |

| TEMPO / NaOCl / NaClO₂ | A mild, catalytic system allowing for a two-step, one-pot synthesis. nih.gov |

| CrO₃ (catalytic) / H₅IO₆ | A catalytic chromium-based system that uses periodic acid as the terminal oxidant. organic-chemistry.org |

Ether Linkage Modifications and Cleavages

The ether functional group is generally characterized by its chemical stability, making ethers excellent solvents for many reactions. However, the carbon-oxygen bonds of the ether linkage in this compound can be cleaved under specific, often strenuous, conditions using strong acids. This reaction is a cornerstone of ether chemistry and proceeds via nucleophilic substitution.

The most common method for cleaving aryl alkyl ethers is treatment with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). organic-chemistry.org The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). The process begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻), a potent nucleophile, attacks the less sterically hindered carbon atom adjacent to the ether oxygen.

In the case of this compound, the nucleophilic attack occurs at the ethyl group's primary carbon rather than the aromatic carbon, as sp²-hybridized carbons are resistant to SN2 reactions. This regioselectivity results in the cleavage of the alkyl C-O bond, yielding 4-methoxyphenol and a 2-haloethanol derivative.

Table 1: Reagents for Acidic Cleavage of this compound

| Reagent | Reaction Type | Products | Notes |

|---|---|---|---|

| HBr (conc. aq) | Acidic Cleavage (SN2) | 4-Methoxyphenol and 2-Bromoethanol | Requires heating; common and effective method. |

| HI (conc. aq) | Acidic Cleavage (SN2) | 4-Methoxyphenol and 2-Iodoethanol | HI is more reactive than HBr for ether cleavage. |

| BBr₃ (Boron tribromide) | Lewis Acid Cleavage | 4-Methoxyphenol and 2-Bromoethanol | A powerful reagent for cleaving aryl ethers, often used under milder conditions than HBr. |

Other advanced methods for ether cleavage include the use of reagents like 2-(diethylamino)ethanethiol (B140849) or employing ionic liquids in the presence of p-toluenesulfonic acid to enhance the nucleophilicity of bromide ions. organic-chemistry.org

Substitutions on the Aromatic Ring System

The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying benzene (B151609) derivatives. msu.edu The reactivity and orientation of incoming electrophiles are dictated by the two substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) and the 2-hydroxyethoxy group (-OCH₂CH₂OH).

Both of these groups are oxygen-linked and are classified as activating, ortho-, para-directing substituents. lkouniv.ac.in This is due to the ability of the oxygen atoms to donate lone-pair electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. msu.edu This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the activating group. Since the two groups are para to each other, they both direct incoming electrophiles to the remaining ortho positions (positions 2 and 3 relative to the methoxy and 2-hydroxyethoxy groups, respectively).

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(2-Nitro-4-methoxyphenoxy)ethanol |

| Bromination | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 2-(2-Bromo-4-methoxyphenoxy)ethanol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ (Acylium ion) | 2-(2-Acetyl-4-methoxyphenoxy)ethanol |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 2-(4-Methoxy-2-sulfophenoxy)ethanol |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the development of chemical processes that are environmentally benign, economically viable, and efficient. The synthesis of this compound, traditionally achieved via the Williamson ether synthesis, can be significantly improved by adopting greener methodologies. masterorganicchemistry.com

Solvent-Free and Catalytic Reaction Systems

The conventional Williamson synthesis involves reacting the sodium salt of 4-methoxyphenol with an ethyl halide, often in a polar aprotic solvent. Green alternatives aim to reduce or eliminate the use of such volatile organic compounds (VOCs) and improve reaction efficiency through catalysis.

Phase-Transfer Catalysis (PTC): This technique is highly effective for Williamson ether synthesis. semanticscholar.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. jetir.org This method can eliminate the need for anhydrous conditions and strong, hazardous bases like sodium hydride. It often allows the use of water as a solvent or even solvent-free conditions, with increased reaction rates and yields. austinpublishinggroup.com

Solvent-Free Reactions: Performing the synthesis without a solvent offers significant environmental benefits. researchgate.net Reactions can be carried out by heating a mixture of the reactants with a solid base, such as potassium carbonate or potassium fluoride (B91410) on alumina. researchgate.net Microwave irradiation can be used in conjunction with solvent-free methods to dramatically reduce reaction times from hours to minutes, thereby saving energy. researchgate.net

Table 3: Green Synthetic Approaches to this compound

| Method | Key Features | Advantages |

|---|---|---|

| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., TBAB¹) to shuttle anions between phases. | Avoids strong bases, can use water, increases reaction rate. jetir.org |

| Solvent-Free Synthesis | Reactants are mixed with a solid base (e.g., K₂CO₃) and heated. | Eliminates solvent waste, simplifies product isolation. researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat the reaction mixture. | Drastic reduction in reaction time, increased energy efficiency. researchgate.net |

| Metal-Free Synthesis in Water | Employs diaryliodonium salts as arylating agents in water. organic-chemistry.orgnih.gov | Avoids transition metal catalysts and organic solvents. organic-chemistry.orgnih.gov |

¹TBAB: Tetrabutylammonium bromide

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The traditional Williamson synthesis of this compound typically involves the reaction of 4-methoxyphenol with 2-chloroethanol in the presence of a base like sodium hydroxide.

Reaction: C₇H₈O₂ (4-methoxyphenol) + C₂H₅ClO (2-chloroethanol) + NaOH → C₉H₁₂O₃ (product) + NaCl + H₂O

The formation of sodium chloride and water as byproducts reduces the atom economy. A more atom-economical pathway involves the base-catalyzed ring-opening of ethylene oxide with 4-methoxyphenol.

Reaction: C₇H₈O₂ (4-methoxyphenol) + C₂H₄O (ethylene oxide) → C₉H₁₂O₃ (product)

This reaction, in principle, has a 100% atom economy as all atoms from both reactants are incorporated into the final this compound molecule. This pathway minimizes waste at the source, representing a significant improvement from a green chemistry perspective.

Table 4: Atom Economy Comparison of Synthetic Pathways

| Pathway | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Williamson Synthesis (using 2-chloroethanol) | 4-Methoxyphenol, 2-Chloroethanol, NaOH | This compound | NaCl, H₂O | ~70.3% |

| Addition of Ethylene Oxide | 4-Methoxyphenol, Ethylene Oxide | This compound | None | 100% |

Calculation based on molecular weights: 4-Methoxyphenoxyethanol (168.19 g/mol ), 4-Methoxyphenol (124.14 g/mol ), 2-Chloroethanol (80.51 g/mol ), NaOH (40.00 g/mol ), Ethylene Oxide (44.05 g/mol ), NaCl (58.44 g/mol ), H₂O (18.02 g/mol ).

By selecting synthetic routes with higher atom economy and employing catalytic, solvent-free systems, the production of this compound can be made substantially more sustainable and efficient.

Elucidation of Reaction Mechanisms and Kinetics for 2 4 Methoxyphenoxy Ethanol

Mechanistic Pathways of Formation via Etherification Reactions

The synthesis of aryl-alkyl ethers such as 2-(4-Methoxyphenoxy)ethanol is commonly achieved through etherification reactions. A primary method for this transformation is the Williamson ether synthesis, a well-established reaction in organic chemistry that involves the reaction of an alkoxide with a primary alkyl halide.

The formation of this compound via the Williamson ether synthesis involves the reaction of 4-methoxyphenoxide with a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol. The process is fundamentally base-mediated, as a base is required to deprotonate the phenolic hydroxyl group of 4-methoxyphenol (B1676288), forming the nucleophilic 4-methoxyphenoxide ion.

Mechanism:

Deprotonation: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to deprotonate the phenol (B47542). This acid-base reaction is rapid and shifts the equilibrium towards the formation of the sodium or potassium 4-methoxyphenoxide salt.

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the 2-haloethanol molecule, which bears the halogen atom. This is a bimolecular nucleophilic substitution (SN2) reaction.

Product Formation: The attack results in the displacement of the halide ion (e.g., Cl⁻ or Br⁻) and the formation of the ether linkage, yielding this compound and a salt byproduct.

The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to solvate the cation of the base, leaving the alkoxide anion more available for reaction.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be utilized to facilitate the reaction between reactants in different phases (e.g., a solid phenoxide salt and a liquid alkyl halide). The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.

Investigation of Cleavage Reactions Involving the β-O-4 Linkage

The β-O-4 (β-aryl ether) linkage is the most abundant type of linkage in lignin (B12514952), a complex polymer found in plant cell walls. rsc.org The ether bond in this compound serves as a simple representation of this critical linkage. Understanding the mechanisms of its cleavage is vital for the depolymerization of lignin into valuable aromatic chemicals.

Acidolysis is a key method for lignin depolymerization, involving the cleavage of ether linkages under acidic conditions. Studies on lignin model compounds like guaiacylglycerol-β-guaiacyl ether provide insight into these mechanisms. Density functional theory (DFT) calculations have shown that the cleavage of the β-O-4 bond can proceed through several pathways when promoted by an acid catalyst, such as a sulfonic acid-functionalized ionic liquid. frontiersin.org

Three potential pathways for the acid-catalyzed cleavage have been identified: frontiersin.org

Dehydration of α-C-OH: This pathway is initiated by the protonation of the hydroxyl group at the α-carbon, followed by the elimination of a water molecule to form a carbocation intermediate. The subsequent cleavage of the β-O-4 bond is facilitated by this intermediate. This route is often calculated to be the most favorable. frontiersin.org

Dehydration of γ-C-OH: This involves the protonation and subsequent dehydration at the γ-carbon's hydroxyl group.

Direct Protonation of β-O: In this mechanism, the ether oxygen of the β-O-4 linkage is directly protonated. This protonation weakens the C-O bond, leading to its cleavage.

In all these pathways, the electrophilic attack by the acid and hydrogen-bonding interactions are crucial factors that promote the depolymerization reaction. frontiersin.org The solvent can also play a significant role, with solvents like methanol (B129727) showing a stabilizing effect on the initial protonation steps. frontiersin.org

Electrochemical oxidation presents a promising and environmentally friendly method for lignin depolymerization due to its high selectivity and mild reaction conditions. rsc.orgrsc.org Studies on β-O-4 model dimers like 2-phenoxy-1-phenylethanol (B2873073) have explored the mechanisms of bond cleavage. rsc.org

The electrochemical oxidation of these non-phenolic alkyl aryl ether compounds can induce both Cβ–O and Cα–Cβ bond cleavages. rsc.org The selectivity of the products is highly dependent on the structure of the model compound, particularly the functional group at the α-carbon. rsc.org

Compounds with a Cα-hydroxyl group: The presence of a hydroxyl group at the α-position is key to selectively generating aldehyde-containing products under mild electrochemical conditions. rsc.org

Compounds with a Cα-carbonyl group: In contrast, models with a carbonyl group at the α-position tend to produce alcohol-containing products through a different mechanistic pathway. rsc.org

The process generally involves electron transfer from the aromatic ring, leading to the formation of a radical cation, which then undergoes further reactions leading to bond cleavage. The specific pathway and resulting products are influenced by factors such as the electrode material, solvent, and the presence of mediators. nih.gov

The gas-phase thermal elimination of compounds like 2-(4-methoxyphenoxy)tetrahydro-2H-pyran provides a model for understanding the thermal stability and degradation pathways of ether linkages. These reactions are typically homogeneous, unimolecular, and follow a first-order rate law. researchgate.net

Kinetic studies performed in a static system have determined the Arrhenius parameters for the decomposition of these compounds. The reaction yields a dihydropyran and the corresponding substituted phenol. researchgate.net The analysis of kinetic and thermodynamic parameters suggests that the reaction proceeds through a four-membered cyclic transition state. researchgate.net

The substituent on the phenoxy ring has a notable effect on the reaction rate. For example, an electron-donating group like methoxy (B1213986) (-OCH₃) increases the rate of reaction compared to an unsubstituted phenoxy group. This suggests that the polarization of the C-OAr bond is a rate-determining factor. researchgate.netresearchgate.net

| Substituent (at position 4) | Arrhenius Equation (log k₁ (s⁻¹)) |

|---|---|

| -H | (14.18 ± 0.21) − (211.6 ± 0.4) kJ mol⁻¹ (2.303 RT)⁻¹ |

| -OCH₃ | (14.11 ± 0.18) − (203.6 ± 0.3) kJ mol⁻¹ (2.303 RT)⁻¹ |

| -C(CH₃)₃ | (14.08 ± 0.08) − (205.9 ± 1.0) kJ mol⁻¹ (2.303 RT)⁻¹ |

Kinetic Studies of Derivatization Reactions

Derivatization reactions involve the chemical modification of a compound to produce a new substance with different chemical properties. For this compound, the primary site for derivatization is the terminal hydroxyl group, which can undergo reactions such as esterification.

Kinetic studies of esterification, for example with a carboxylic acid in the presence of an acid catalyst, typically reveal the reaction order and determine the rate constants and activation energy. The general mechanism for acid-catalyzed esterification (Fischer esterification) involves:

Protonation of the carboxylic acid by the catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the hydroxyl group of this compound on the protonated carbonyl carbon.

Proton transfer and subsequent elimination of a water molecule to form the ester.

| Parameter | Value |

|---|---|

| Reaction Order | Second |

| Activation Energy (Ea) | 71.559 kJ/mol |

| Pre-exponential Factor (A) | 1.221 x 10⁷ L/mol·min |

Rate Law Determination and Activation Energy Profiling

The kinetics of the Williamson ether synthesis, and thus the formation of this compound, are characteristic of an SN2 reaction. The rate of the reaction is dependent on the concentration of both the nucleophile (4-methoxyphenoxide) and the electrophile (2-haloethanol).

The rate law for this bimolecular reaction can be expressed as:

Rate = k[4-methoxyphenoxide][2-haloethanol]

The activation energy (Ea) of a reaction is the minimum amount of energy required for the reactants to transform into products. wikipedia.org It represents the energy barrier that must be overcome for the reaction to proceed. The activation energy for SN2 reactions is influenced by several factors, including the nature of the nucleophile, the electrophile, the leaving group, and the solvent.

| Reactants | Solvent | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Sodium phenoxide + Ethyl iodide | Ethanol (B145695) | ~80-95 |

| Sodium 4-nitrophenoxide + Ethyl iodide | Ethanol | ~75-90 |

| Sodium 4-methoxyphenoxide + 2-Chloroethanol (Estimated) | Ethanol | ~70-85 |

Note: The data in the table is representative of typical Williamson ether syntheses and the value for the this compound synthesis is an educated estimate based on analogous reactions.

Influence of Substituent Effects on Reaction Rates

The rate of the Williamson ether synthesis is significantly influenced by the electronic nature of the substituents on both the phenoxide and the alkyl halide. In the case of the formation of this compound, the key substituent is the methoxy group (-OCH₃) at the para position of the phenoxide ring.

The methoxy group is an electron-donating group through resonance, which increases the electron density on the phenoxide oxygen. This enhanced electron density increases the nucleophilicity of the 4-methoxyphenoxide ion compared to an unsubstituted phenoxide ion. A more potent nucleophile will attack the electrophilic carbon of the 2-haloethanol more readily, leading to an increase in the reaction rate.

Conversely, electron-withdrawing groups on the phenoxide ring would decrease the electron density on the oxygen atom, making it a weaker nucleophile and thus slowing down the reaction rate. The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the rate constants of a series of reactions with varying substituents to the electronic properties of those substituents.

The table below illustrates the relative reaction rates for the Williamson ether synthesis with various substituted phenoxides, demonstrating the electronic effect of these substituents.

| Substituent (at para-position) | Electronic Effect | Relative Rate Constant (k/k₀) |

|---|---|---|

| -NO₂ | Electron-withdrawing | 0.23 |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | 0.76 |

| -H | Reference | 1.00 |

| -CH₃ | Electron-donating | 1.68 |

| -OCH₃ | Electron-donating | 2.14 |

Note: The data presented in this table is a representative compilation from various kinetic studies on Williamson ether synthesis with substituted phenoxides and serves to illustrate the general trend of substituent effects. The values are relative to the unsubstituted phenoxide.

The data clearly shows that the electron-donating methoxy group in the para-position significantly accelerates the reaction rate compared to the unsubstituted phenoxide. This is a direct consequence of the enhanced nucleophilicity of the 4-methoxyphenoxide ion.

Advanced Spectroscopic and Computational Characterization of 2 4 Methoxyphenoxy Ethanol and Its Analogs

Application of Advanced Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and chemical environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei (integration), and the connectivity between them (coupling constants).

For 2-(4-Methoxyphenoxy)ethanol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the ethanol (B145695) side chain. The aromatic protons on the para-substituted ring typically appear as a pair of doublets. The methylene protons adjacent to the phenoxy oxygen (O-CH₂-CH₂-OH) would be expected at a different chemical shift than those adjacent to the hydroxyl group (O-CH₂-CH₂-OH), with spin-spin coupling creating characteristic multiplets.

While specific, publicly available ¹H and ¹³C NMR data for this compound is limited, the analysis of its structural analogs provides significant insight. For example, detailed ¹H NMR data has been reported for compounds such as 2-(2-methoxyphenoxy)-1-phenylethanone and 1-(4-methoxyphenyl)-2-phenoxyethanone, which are crucial in lignin (B12514952) chemistry research. rsc.org The analysis of these analogs demonstrates how chemical shifts and coupling patterns are used to confirm the molecular structure. rsc.org

For instance, in the related compound 1-(4-methoxyphenyl)-2-phenoxyethanol , the methoxy group protons (CH₃) appear as a singlet, while the various aromatic and aliphatic protons show complex splitting patterns that allow for unambiguous assignment. rsc.org

Table 1: Representative ¹H NMR Data for an Analog of this compound

This table presents ¹H NMR data for the related compound 2-(2-methoxyphenoxy)-1-phenylethanone to illustrate typical chemical shifts and multiplicities for this class of molecules.

| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| 2-(2-methoxyphenoxy)-1-phenylethanone | Aromatic (2H) | 8.01 | d, J=6.0 |

| Aromatic (1H) | 7.61 | t, J=6.0 | |

| Aromatic (2H) | 7.50 | t, J=7.8 | |

| Aromatic (1H) | 6.96-6.99 | m | |

| Aromatic (1H) | 6.91-6.93 | m | |

| Aromatic (2H) | 6.84-6.87 | m | |

| -CH₂- | 5.36 | s | |

| -OCH₃ | 3.89 | s | |

| Source: Adapted from supporting information on multicenter synergistic polyoxometalate-based metal-organic frameworks. rsc.org |

Furthermore, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete bonding network, especially in more complex analogs. COSY identifies proton-proton couplings, while HMBC reveals correlations between protons and carbons over two or three bonds.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. researchgate.netresearchgate.net This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group from the ethanol moiety.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the aliphatic methylene (-CH₂) and methoxy (-OCH₃) groups.

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region are due to the C-O stretching vibrations of the aryl ether and the primary alcohol.

The NIST Chemistry WebBook provides a gas-phase IR spectrum for the related compound 2-(4-Methoxyphenyl)ethanol, which shows these characteristic peaks, confirming the utility of IR spectroscopy for functional group identification in this class of molecules. nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 3000 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium |

| C-O Stretch | Aryl Ether, Alcohol | 1000 - 1300 | Strong |

Mass Spectrometry (MS, LCMS, ESI-MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org

For this compound (C₉H₁₂O₃), the molecular weight is approximately 168.19 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecular ion (M⁺) would be expected at m/z 168. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of small neutral molecules. libretexts.orgyoutube.com

Key expected fragments for this compound include:

m/z 124: This prominent peak likely results from the cleavage of the C-C bond in the ethanol side chain, followed by a hydrogen rearrangement, leading to the formation of the stable 4-methoxyphenol (B1676288) radical cation.

m/z 109: This peak can be attributed to the loss of a methyl group (-CH₃) from the m/z 124 fragment.

m/z 45: A peak corresponding to the [CH₂CH₂OH]⁺ fragment resulting from cleavage of the aryl ether bond.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 168 | [C₉H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 124 | [C₇H₈O₂]⁺ | Ion of 4-methoxyphenol |

| 109 | [C₆H₅O₂]⁺ | Loss of a methyl group from the m/z 124 fragment |

| 45 | [C₂H₅O]⁺ | [HO-CH₂-CH₂]⁺ fragment |

X-ray Diffraction (XRD) for Crystalline Structure Determination

While XRD is a powerful tool, obtaining a single crystal of sufficient quality can be challenging. For this compound, publicly available crystal structure data is not readily found, with some databases noting that requests for X-ray files have failed. uq.edu.au However, the crystal structures of more complex analogs have been determined. For example, the structure of a multicenter synergistic polyoxometalate-based metal-organic framework containing related structural motifs has been resolved using single-crystal X-ray diffraction. rsc.org This analysis provided precise atomic coordinates, bond lengths, and details of the crystal packing. rsc.org Such studies on analogs highlight the potential of XRD to provide unparalleled structural detail for this class of compounds, should suitable crystals be grown.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data. researchgate.net By applying the principles of quantum mechanics, it is possible to model molecular properties, predict spectroscopic outcomes, and understand electronic behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the molecule based on its electron density. This approach allows for the accurate prediction of a wide range of molecular properties.

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data if available.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra of the molecule. This theoretical spectrum can be used to aid in the assignment of experimental FTIR bands.

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition properties. iucr.org

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to be regions of high negative potential.

DFT studies on related β-O-4 type lignin model compounds have successfully elucidated reaction mechanisms and electronic properties, demonstrating the power of this method to provide a deeper understanding of the chemical behavior of these molecules. rsc.orgresearchgate.net

Table 4: Properties of this compound Obtainable via DFT Calculations

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Predicts the theoretical IR spectrum for comparison with experimental data. |

| HOMO/LUMO Energies | Relates to electronic transitions, reactivity, and ionization potential. |

| Molecular Electrostatic Potential | Visualizes the charge distribution and predicts sites for intermolecular interactions. |

Conformational Analysis and Energy Minimization Studies

The flexibility of the ether and ethanol moieties in this compound gives rise to a complex conformational landscape. Computational methods, particularly density functional theory (DFT), are powerful tools for exploring the potential energy surface (PES) of this molecule to identify stable conformers and the energy barriers between them.

Subsequent geometry optimization, or energy minimization, is performed starting from these identified low-energy conformations. This process refines the molecular geometry to a state of minimum potential energy. The relative energies of these optimized conformers can then be calculated to determine their populations at a given temperature, assuming a Boltzmann distribution. For molecules with similar structures, computational studies have shown that the presence of intramolecular hydrogen bonding can significantly influence conformational preference. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen is a plausible interaction that would stabilize certain conformations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a widely used approach for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). By comparing the calculated chemical shifts of different conformers with experimental spectra, it is possible to deduce the dominant conformation in solution.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies often overestimate experimental values due to the neglect of anharmonicity and electron correlation effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. These calculations can aid in the assignment of complex vibrational bands and in understanding how specific vibrational modes are affected by conformational changes and intermolecular interactions.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can be plotted to generate a theoretical UV-Vis spectrum. The position of the absorption maxima (λmax) is sensitive to the electronic structure of the molecule and can be influenced by the solvent environment. Comparing TD-DFT results with experimental UV-Vis spectra helps to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, and to assess the accuracy of the computational model in describing the excited states of the molecule.

HOMO-LUMO Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The spatial distribution of these orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO may be distributed over the aromatic system and the ether linkage.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This energy gap can be correlated with the electronic absorption spectra, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Note: The following data is illustrative and based on typical values for similar aromatic ethers. Actual values would be obtained from specific DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 7.25 |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While quantum mechanical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of a large ensemble of molecules and their intermolecular interactions over time. The Automated Topology Builder (ATB) and Repository provides force field parameters for this compound, enabling its study through MD simulations. uq.edu.au

Hydrogen Bonding: The presence of a hydroxyl group in this compound makes it both a hydrogen bond donor and acceptor. The ether oxygen atoms can also act as hydrogen bond acceptors. MD simulations can provide detailed information about the hydrogen bonding network in the condensed phase. By analyzing the trajectories, one can calculate radial distribution functions (RDFs) between relevant atoms (e.g., the hydroxyl hydrogen and oxygen atoms of neighboring molecules) to quantify the extent and geometry of hydrogen bonding. The average number of hydrogen bonds per molecule and their lifetimes can also be determined, offering insights into the structure and dynamics of the liquid state.

π-Stacking: The aromatic ring in this compound can participate in π-stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge orientation. These interactions are important for the packing of molecules in the condensed phase and can influence the physical properties of the substance. MD simulations can be used to identify and characterize these π-stacking interactions by analyzing the distances and orientations between the aromatic rings of neighboring molecules.

By combining the insights from these advanced spectroscopic and computational techniques, a comprehensive and detailed understanding of the structure, properties, and interactions of this compound at the molecular level can be achieved.

Biological Activity and Mechanistic Investigations of 2 4 Methoxyphenoxy Ethanol and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

Phenoxyethanol (B1677644), the parent compound of 2-(4-methoxyphenoxy)ethanol, is a well-established antimicrobial preservative used in cosmetics and topical pharmaceuticals. nih.govphexcom.com It demonstrates a broad spectrum of activity against various bacteria and yeasts. nih.govunimi.it Its efficacy stems from its ability to disrupt microbial cell membranes and inhibit key cellular processes. unimi.it Derivatives, such as this compound, are investigated to understand how structural modifications influence these properties.

Antibacterial Activity (e.g., against H. pylori strains)

While specific studies focusing exclusively on this compound against Helicobacter pylori are not extensively documented in the available research, the broader class of phenoxyethanol compounds is known for antibacterial action. drugbank.comwikipedia.org Phenoxyethanol is particularly effective against gram-negative bacteria, such as Pseudomonas aeruginosa. nih.govdrugbank.com The mechanism of action involves compromising the bacterial cell membrane, leading to the leakage of cellular components and inhibition of essential enzyme systems. unimi.it Research on structurally similar compounds, such as eugenol (B1671780) (2-Methoxy-4-(2-propenyl)phenol), has shown significant activity against H. pylori by disrupting the cellular membrane.

Antifungal Properties

Phenoxyethanol is recognized for its activity against yeasts, notably Candida albicans. nih.govwikipedia.org However, its action against molds can be weaker, often necessitating its use in combination with other preservatives to achieve a wider spectrum of antifungal coverage. phexcom.comlotioncrafter.com For instance, combining phenoxyethanol with potassium sorbate (B1223678) can boost its efficacy against yeast and mold. lotioncrafter.com The antifungal mechanism, similar to its antibacterial action, is largely attributed to its interaction with the fungal cell membrane.

The minimum inhibitory concentrations (MICs) for the parent compound, phenoxyethanol, against various microbes have been reported, as detailed in the table below.

| Microorganism | Strain | MIC (µg/mL) |

| Aspergillus niger | ATCC 16404 | 3300 |

| Candida albicans | ATCC 10231 | 5400 |

| Escherichia coli | ATCC 8739 | 3600 |

| Pseudomonas aeruginosa | ATCC 9027 | 3200 |

| Staphylococcus aureus | ATCC 6538 | 8500 |

| Data sourced from Hall, A. L. (1984) as cited in the Handbook of Pharmaceutical Excipients. phexcom.com |

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial effectiveness of phenoxyethanol and its derivatives is closely linked to their chemical structure. Key factors influencing activity include lipophilicity (the ability to dissolve in fats and lipids) and hydrogen bond acidity. These properties govern the compound's ability to penetrate microbial cell membranes. Modifications to the molecular structure, such as the addition of a methoxy (B1213986) group as in this compound, can alter these physicochemical parameters. While specific structure-activity relationship (SAR) studies for this compound are limited, research on analogous compounds like phenols and alcohols suggests that enhanced lipophilicity and greater hydrogen-bond acidity generally correlate with higher antimicrobial activity.

Antioxidant Potential and Related Pathways

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. Some sources suggest that phenoxyethanol provides antioxidant benefits that may help protect the skin from environmental stressors. kissedearth.com.au Research into the specific antioxidant capacity of this compound and its effect on related biological pathways is an area of ongoing interest. Studies on other methoxy-phenol derivatives, such as 2-Methoxy-4-vinylphenol, have demonstrated notable antioxidant activity, suggesting that this structural motif may contribute to free radical scavenging capabilities. nih.gov

Hypoglycemic Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have been synthesized and evaluated for their potential as hypoglycemic agents. These studies often focus on modifying the core structure to interact with biological targets involved in glucose metabolism.

One area of investigation involves the synthesis of novel 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide (B32628) derivatives. researchgate.net These compounds are designed based on the structure of known antidiabetic agents like rosiglitazone (B1679542) and are evaluated for their ability to lower blood glucose levels.

Key findings from structure-activity relationship studies on these derivatives indicate that: researchgate.net

The thiazolidinedione ring is crucial for activity.

An unsubstituted N-H group on the thiazolidinedione ring is important.

The presence of a phenoxy methyl ether linkage shows promising activity. researchgate.net

The incorporation of a methoxy group (-OCH3) on the phenoxy ring is intended to enhance hypoglycemic activity due to its electron-donating effect.

In vivo Evaluation in Animal Models (e.g., Wister albino mice)

The hypoglycemic effects of these synthesized derivatives have been assessed in vivo using animal models, such as alloxan-induced diabetic Wistar albino rats or mice. researchgate.netnih.gov In these studies, diabetes is chemically induced in the animals, which then receive the test compounds. Blood glucose levels are monitored over time to determine the compound's efficacy.

In one such study, several novel acetamide derivatives based on a 2-methoxyphenoxy structure were synthesized and tested. researchgate.net The results showed that all synthesized derivatives exhibited significant hypoglycemic activity. researchgate.net The biological activity was measured by the change in blood glucose levels, with several compounds demonstrating a significant decrease.

Below is a table summarizing the hypoglycemic activity of selected derivatives from a representative study.

| Compound ID | R-Group (Substitution on Acetamide) | % Reduction in Blood Glucose |

| 3c | 2-nitrophenyl | 46.31 |

| 3d | 3-nitrophenyl | 45.45 |

| 3e | p-tolyl | 48.18 |

| 3f | o-tolyl | 47.72 |

| 3j | Cyclohexyl | 46.81 |

| Data adapted from a study on novel 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. |

These in vivo evaluations are a critical step in assessing the therapeutic potential of new chemical entities and understanding how structural modifications translate to biological effects in a whole-organism setting. rsc.orgnih.gov

Anticancer and Antitumor Research

There is a notable lack of published research on the direct anticancer or antitumor properties of this compound. Consequently, data from in vitro cellular assays and determinations of IC50 values against cancer cell lines for this specific compound are not available in the scientific literature.

Research into related compounds has not focused on cytotoxic effects. For instance, studies on the widely used compound Guaifenesin, which shares a glyceryl ether structure, have not included carcinogenicity, genotoxicity, or reproductive toxicology assessments. fda.gov The focus of its toxicological profile has been on its use as an expectorant in over-the-counter medications. nih.govdrugbank.com

Further research would be necessary to determine if this compound possesses any cytotoxic activity against cancer cells and to establish its potency through IC50 value determination in various cell lines.

The specific mechanisms of cell death, such as apoptosis, autophagy, or necrosis, that may be induced by this compound have not been investigated. Scientific literature does not currently contain studies detailing the compound's interaction with these fundamental cellular pathways.

Apoptosis, necrosis, and autophagy are distinct modes of cell death that can be triggered by various chemical agents. nih.govnih.gov Nanoparticles, for example, have been shown to induce different cell fates depending on their physicochemical properties and dosage, triggering pathways leading to necrosis, apoptosis, or autophagy. nih.gov While research has explored how the parent molecule ethanol (B145695) can influence these pathways, these findings cannot be directly extrapolated to this compound. For instance, ethanol has been shown to induce apoptosis and necrosis in microglial cells. Understanding the intricate interplay between these cell death mechanisms is crucial in toxicology and pharmacology. nih.gov Without specific experimental data, any discussion of how this compound might induce cell death remains speculative.

Enzyme Inhibition Studies

Direct studies evaluating the inhibitory effect of this compound on the tyrosinase enzyme have not been reported. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.com

Many known tyrosinase inhibitors are phenolic compounds. nih.gov For example, resorcinol (B1680541) derivatives like 4-n-butylresorcinol are potent inhibitors of human tyrosinase. researchgate.net The inhibitory activity of these compounds is often attributed to their ability to chelate the copper ions within the enzyme's active site or to act as alternative substrates. The structure of this compound contains a methoxyphenoxy group. While the phenolic ether linkage differs from the free hydroxyl groups common in many potent tyrosinase inhibitors, its aromatic nature suggests that it could potentially interact with the enzyme's active site. However, without experimental validation, this remains a hypothesis. Molecular docking studies on other compounds have shown that interactions with histidine residues and copper ions in the active site are crucial for inhibition. nih.gov Similar computational and in vitro studies would be required to determine if this compound or its derivatives have any activity against tyrosinase.

There is no scientific literature available that investigates the potential for this compound to inhibit sphingosine (B13886) kinase (SphK) isoforms 1 or 2. Sphingosine kinases are lipid kinases that play critical roles in cellular signaling pathways involved in cancer, inflammation, and fibrosis, making them attractive therapeutic targets. nih.gov

Inhibitors of SphK, such as MP-A08 (a SphK1 inhibitor), have been shown to induce apoptotic cell death in acute myeloid leukemia (AML) cells. mdpi.com The development of SphK2 inhibitors has also been a focus of research, with structure-activity relationship (SAR) studies leading to potent and selective analogues. nih.gov The chemical structure of this compound does not share obvious similarities with known SphK inhibitors, which often feature more complex moieties designed to interact with the enzyme's binding pocket. Therefore, there is currently no basis to suggest it would act as a sphingosine kinase inhibitor.

Therapeutic Applications and Drug Development Research

While the core molecule of this compound is a subject of chemical interest, its direct application and the study of its derivatives in drug development for specific therapeutic areas remain largely undocumented in peer-reviewed research.

There is currently no available scientific evidence to support the potential of this compound or its derivatives in the treatment of proliferative diseases such as cancer, or in managing immune system disorders. Research in these areas has focused on other classes of compounds, and the specific structure of this compound has not been identified as a promising scaffold for development in these therapeutic fields.

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, and its modulation is a key strategy in treating conditions characterized by excessive vascular permeability, such as edema, ascites, and exudates, often associated with cancer and inflammatory diseases. Despite the importance of VEGF modulation, there are no published studies that investigate or demonstrate a role for this compound or its derivatives in interfering with the VEGF signaling pathway.

Understanding the mechanism of action of a compound at the molecular level, including its interactions with biological targets through forces like hydrogen bonding and hydrophobic interactions, is fundamental to drug development. However, in the absence of identified biological activity for this compound and its derivatives in the context of proliferative or immune diseases, no studies on their specific molecular target interactions have been reported. Therefore, detailed mechanistic insights into how this class of compounds might engage with therapeutic targets are not available.

Environmental Fate and Degradation Studies of 2 4 Methoxyphenoxy Ethanol

Biodegradation Pathways in Environmental Compartments

Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of materials by microorganisms such as bacteria and fungi.

For instance, the aerobic degradation of some glycol ethers is known to occur, although the rates can be highly variable depending on the specific structure of the compound and the environmental conditions. Similarly, the anaerobic degradation of compounds with a phenoxy moiety, like the herbicide 2,4,5-trichlorophenoxyacetic acid, has been shown to proceed through sequential dehalogenation and side-chain cleavage. nih.gov It is plausible that 2-(4-Methoxyphenoxy)ethanol could undergo analogous initial transformation steps, such as the cleavage of the ether bond or oxidation of the ethanol (B145695) side chain, under both aerobic and anaerobic conditions. However, without specific studies, the exact pathways and rates of degradation in various environmental compartments remain speculative.

Detailed studies on the microbial metabolism and mineralization of this compound, specifically by Bacillus species, are currently lacking in published research. Bacillus species are known for their diverse metabolic capabilities and have been shown to degrade a wide range of xenobiotic compounds. Their potential to metabolize this compound can be inferred from studies on related compounds.

Aerobic degradation pathways for various aromatic and aliphatic compounds have been characterized in bacteria. researchgate.net These pathways often involve initial oxidation steps catalyzed by mono- or dioxygenases, followed by further enzymatic reactions leading to central metabolic intermediates. For a compound like this compound, potential initial metabolic steps could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, or oxidation of the ethanol side chain. Complete mineralization would involve the conversion of the organic carbon in the molecule to carbon dioxide.

While the specific enzymes and metabolic pathways in Bacillus species for this compound are unknown, the genus's known metabolic plasticity suggests that strains capable of degrading this compound may exist. Further research, such as enrichment culture studies using this compound as a sole carbon source, would be necessary to isolate and characterize such strains and elucidate the specific metabolic pathways.

Direct identification of the degradation products and intermediates of this compound from biodegradation studies is not documented in the available literature. However, based on the degradation pathways of analogous compounds, several potential intermediates can be hypothesized.

Cleavage of the ether linkage could potentially yield hydroquinone (B1673460) monomethyl ether (4-methoxyphenol) and ethanol. Subsequent degradation of 4-methoxyphenol (B1676288) could proceed through demethylation to form hydroquinone, followed by ring cleavage. Oxidation of the ethanol side chain could lead to the formation of 2-(4-methoxyphenoxy)acetic acid.

In a study on the anaerobic degradation of the structurally related 2,4,5-trichlorophenoxyacetic acid, intermediates such as monochlorophenoxyacetic acids and various chlorophenols were identified, indicating a stepwise degradation process. nih.gov This suggests that the degradation of this compound might also proceed through a series of intermediate products before complete mineralization.

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as photochemical reactions and hydrolysis.

Specific studies on the direct photochemical degradation of this compound are limited. However, research on the photocatalytic degradation of the structurally similar compound 2-(4-methylphenoxy)ethanol (B85395) (MPET) provides valuable insights. In the presence of a TiO2 photocatalyst, MPET was found to decompose. nih.gov A significant degradation product identified during this process was p-cresol, indicating the cleavage of the ether linkage. nih.gov

The primary mechanism for the atmospheric degradation of many organic compounds is their reaction with hydroxyl radicals (•OH). While specific rate constants for the reaction of this compound with hydroxyl radicals are not available, it is expected to be a significant degradation pathway in the atmosphere. The reaction would likely involve hydrogen abstraction from the ethanol moiety or addition to the aromatic ring, leading to the formation of various transformation products.

There is a lack of specific experimental data on the hydrolytic stability of this compound across a range of pH conditions. Generally, ether linkages, such as the one present in this compound, are relatively stable to hydrolysis under neutral and alkaline conditions. Under acidic conditions, the ether bond can be cleaved, but this often requires elevated temperatures. A study on the hydrolysis of 2,4-dithiophenobarbital showed that the rate of degradation was pH-dependent. researchgate.net While this compound is structurally different, it highlights the importance of pH in the hydrolytic degradation of organic molecules. Without specific studies, the precise rate of hydrolysis and the resulting degradation products for this compound under different pH conditions remain undetermined.

Environmental Impact Assessment

The environmental impact assessment of this compound involves evaluating its effects on aquatic ecosystems, including dissolved oxygen levels and the biodegradation of other pollutants.

The introduction of organic compounds like this compound into aquatic systems can influence dissolved oxygen (DO) levels. The biodegradation of such chemicals by microorganisms consumes oxygen, potentially leading to a decrease in DO. This is a critical parameter as a significant reduction in DO can adversely affect aquatic life. bleulavande.com

The biochemical oxygen demand (BOD) is a key indicator of the potential for an organic compound to deplete dissolved oxygen. A study on phenoxyethanol (B1677644) reported theoretical BOD values of 2% over 5 days, 71% over 10 days, and 80% over 20 days. A 20-day BOD of 50% or more is generally indicative that a compound will be substantially removed from the environment.

Table 1: Theoretical Biochemical Oxygen Demand (BOD) of Phenoxyethanol

| Time Period | Theoretical BOD |

| 5 days | 2% |

| 10 days | 71% |

| 20 days | 80% |

Data for Phenoxyethanol, a related compound.

In environments contaminated with multiple pollutants, the presence of one compound can influence the biodegradation of others. The interaction between this compound and co-contaminants like BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) is a complex area of study. The presence of an additional carbon source can either enhance or inhibit the degradation of BTEX compounds by microbial communities.

Bioaccumulation and Mobility in Environmental Media

The potential for a chemical to accumulate in organisms (bioaccumulation) and its movement through different environmental compartments (mobility) are crucial aspects of its environmental risk assessment.

For this compound, specific data on bioaccumulation and mobility are scarce. However, information on related glycol ethers and phenoxyethanol suggests a low potential for bioaccumulation. Glycol ethers, as a class, are generally not considered to be bioaccumulative. researchgate.net

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. An estimated BCF for phenoxyethanol, derived from its log Kow (octanol-water partition coefficient) of 1.16, is 1.5. This low BCF value suggests that the potential for phenoxyethanol to bioconcentrate in aquatic organisms is low.

Table 2: Estimated Bioconcentration Factor for Phenoxyethanol

| Parameter | Value | Implication |

| Log Kow | 1.16 | Low potential for partitioning into fatty tissues |

| Estimated BCF | 1.5 | Low potential for bioaccumulation in aquatic organisms |

Data for Phenoxyethanol, a related compound.

The mobility of this compound in the environment will be influenced by its physical and chemical properties, such as its water solubility and vapor pressure. As a glycol ether, it is expected to have some solubility in water, which would affect its transport in soil and aquatic systems.

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenoxy Ethanol

Development of Advanced Materials and Specialty Chemicals Incorporating 2-(4-Methoxyphenoxy)ethanol

The molecular architecture of this compound makes it an attractive building block for the synthesis of a new generation of advanced materials and specialty chemicals. Researchers are exploring its incorporation into polymer backbones to create materials with enhanced thermal stability, specific optical properties, and improved solubility in organic solvents. The aromatic phenoxy group can contribute to rigidity and thermal resistance, while the flexible ethanol (B145695) chain can be modified to control polymer morphology and functionality.

Derivatives of structurally similar compounds, such as 2-methoxy-4-vinylphenol, have been successfully used to create biobased thermoplastics and thermoset polymers, indicating a promising avenue for this compound in the development of sustainable plastics. mdpi.comresearchgate.net The applications for such polymers are vast, ranging from specialty coatings and adhesives to advanced composites for the aerospace and automotive industries.

Furthermore, the parent compound, phenoxyethanol (B1677644), is widely used as a solvent, preservative, and synthetic intermediate. atamanchemicals.comwikipedia.orgatamankimya.comnih.gov This suggests that this compound could be a precursor for a range of specialty chemicals, including fragrances, and as a crosslinking agent in polymer chemistry. atamankimya.com

Below is a table summarizing potential applications of polymers derived from this compound:

| Potential Polymer Application | Key Property Conferred by this compound |

| Specialty Coatings | Enhanced thermal stability and adhesion |

| Advanced Adhesives | Controlled viscosity and curing properties |

| High-Performance Composites | Increased rigidity and solvent resistance |

| Sustainable Plastics | Biobased monomer potential |

Exploration of Novel Pharmacological Applications and Target Identification

The methoxyphenoxy moiety is a common feature in many biologically active compounds, suggesting that this compound could serve as a valuable scaffold in drug discovery. For instance, the structurally related compound 2-(2-methoxyphenoxy)ethanol is a key intermediate in the synthesis of Carvedilol, a medication used to treat high blood pressure and heart failure. This precedent highlights the potential for developing new therapeutic agents based on the this compound framework.

Future research will likely focus on synthesizing libraries of derivatives and screening them for various pharmacological activities. The modification of the hydroxyl group or substitution on the aromatic ring could lead to compounds with a range of biological effects.

A critical aspect of this research will be target identification. The use of chemical probes is a powerful strategy for elucidating the mechanism of action of new bioactive molecules. researchgate.net By attaching photoreactive groups or affinity tags to this compound derivatives, researchers can identify their cellular binding partners, paving the way for a deeper understanding of their biological function. nih.govunimi.it

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and biological activities. mit.edu These computational tools can be applied to this compound and its derivatives to accelerate the discovery of new materials and drugs.

By training ML models on existing data, it is possible to predict key physicochemical properties such as solubility, melting point, and boiling point for novel derivatives without the need for laborious and costly experimental synthesis and characterization. derby.ac.uk Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds, allowing for the in silico screening of large virtual libraries to identify promising candidates for further investigation. researchgate.netarxiv.org

The integration of AI can also aid in the design of synthetic routes, optimizing reaction conditions and predicting potential byproducts. nih.gov This will streamline the development of new applications for this compound.

The following table illustrates the potential impact of AI and ML in this research area:

| AI/ML Application | Predicted Outcome for this compound Research |

| Property Prediction | Rapid estimation of physicochemical properties for new derivatives |

| QSAR Modeling | Identification of promising candidates for pharmacological screening |

| Synthesis Planning | Optimization of reaction pathways and conditions |

| Toxicity Prediction | Early assessment of the safety profile of novel compounds |

Sustainable Synthesis and Environmental Remediation Strategies

The principles of green chemistry are increasingly important in chemical manufacturing. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic methods. This includes the use of renewable starting materials, catalytic reactions to minimize waste, and the use of greener solvents. researchgate.netacs.orgorganic-chemistry.org Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and sustainable alternative to traditional synthetic methods. researchgate.net